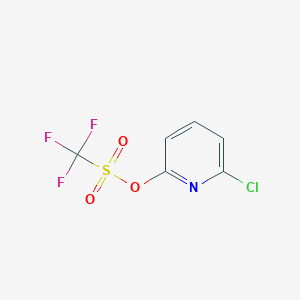
6-Fluoro-5-(methoxymethoxy)-2',4-dimethyl-2,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a methoxymethoxy group attached to the bipyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine typically involves multiple steps, including halogenation, methylation, and methoxymethoxylation. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
119071-57-7 |
|---|---|
Molekularformel |
C6H3ClF3NO3S |
Molekulargewicht |
261.61 g/mol |
IUPAC-Name |
(6-chloropyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-4-2-1-3-5(11-4)14-15(12,13)6(8,9)10/h1-3H |
InChI-Schlüssel |
TWRRBSOANPKTJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















